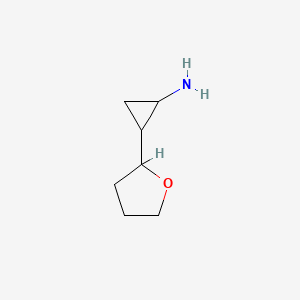

2-(Oxolan-2-yl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-(oxolan-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2 |

InChI Key |

NXTPBKOURBYXFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2CC2N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxolan 2 Yl Cyclopropan 1 Amine and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for the synthesis of 2-(oxolan-2-yl)cyclopropan-1-amine and its analogues rely on a foundation of well-established organic reactions. These approaches typically involve the sequential formation of the cyclopropane (B1198618) ring and the amine group.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions offer a direct, albeit sometimes challenging, route to related cyclopropylamines. For instance, the synthesis of certain cyclopropylmethyl alkyl amines can be achieved by reacting a cyclopropyl (B3062369) cyanide with hydrogen in the presence of a metal hydrogenation catalyst. google.com The resulting primary amine can then undergo further reactions. google.com Another approach involves the reaction of a halide or ketone with a hydrogenated cyclopropyl cyanide to form an N-alkylidene cyclopropylmethyl amine, which is subsequently hydrogenated. google.com

Cyclopropanation Reactions

The formation of the cyclopropane ring is a critical step and can be accomplished through various methods. The Corey-Chaykovsky reaction, which utilizes sulfonium (B1226848) ylides, is a common strategy for cyclopropanation. For example, dimethylsulfoxonium methylide can react with α,β-unsaturated ketones to generate cyclopropane rings. Another method involves the use of haloforms, such as chloroform (B151607) or bromoform, in the presence of a base to generate a carbene that then reacts with an alkene to form the cyclopropane ring. youtube.com The Simmons-Smith reaction, employing a zinc-copper alloy and diiodomethane (B129776), is also a well-known method for converting alkenes into cyclopropanes. youtube.com

A key precursor for the synthesis of the title compound is methyl cyclopropyl ketone. This can be prepared from 5-chloro-2-pentanone (B45304) through an intramolecular cyclization reaction promoted by a strong base like sodium hydroxide. orgsyn.org The 5-chloro-2-pentanone itself can be synthesized from α-acetyl-γ-butyrolactone. orgsyn.org

Amine Formation and Functionalization Reactions

Once the cyclopropyl ketone scaffold is in place, the amine group can be introduced through several methods. Reductive amination is a widely used technique, where the ketone intermediate reacts with an amine source, such as ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride to yield the primary amine. Alternatively, the Gabriel synthesis provides another route. This involves the reaction of a suitable precursor with potassium phthalimide, followed by deprotection with hydrazine (B178648) to release the free amine. The formation of enamines from the reaction of ketones with secondary amines is also a relevant transformation in this context. youtube.com

Advanced and Emerging Synthetic Routes

Modern synthetic efforts are increasingly focused on developing more efficient and stereocontrolled methods for the synthesis of complex molecules like this compound.

Stereoselective and Asymmetric Synthesis

The control of stereochemistry is paramount in the synthesis of bioactive molecules. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial for pharmacological activity. researchgate.net For cyclopropanes, stereoconvergent methods are being developed that can produce trans-cyclopropanes with high stereocontrol, regardless of the starting alkene's geometry. nih.gov Enantioselective Michael Initiated Ring Closure (MIRC) reactions have also emerged as a powerful tool for constructing chiral cyclopropane derivatives with high enantioselectivity. rsc.org

The synthesis of enantiomerically enriched 2,2-disubstituted tetrahydrofurans has been achieved through palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones. nih.gov This highlights a modern approach to constructing the oxolane ring with high enantiomeric excess. nih.gov

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. nih.gov Chiral cobalt(II) porphyrin complexes have demonstrated exceptional selectivity in cyclopropanation reactions, offering unprecedented stereocontrol. nih.gov Similarly, chiral dirhodium(II) catalysts have proven effective in both intramolecular and intermolecular cyclopropanation reactions. nih.govcore.ac.uk A notable example is a planar chiral dirhodium paddlewheel complex based on [2.2]paracyclophane, which has been successfully used for the cyclopropanation of vinylarenes. researchgate.net The development of rhodium-catalyzed enantioconvergent rearrangements of vinyl cyclopropanes further expands the toolkit for accessing chiral cyclopentenes, which can be precursors to complex cyclopropane-containing molecules. chemrxiv.org

The immobilization of chiral cyclopropanation catalysts, such as copper(I) complexes with chiral oxazoline (B21484) ligands, on solid supports is an area of active research aimed at improving catalyst recyclability and process efficiency. researchgate.net

Diastereoselective Control in Ring Formation

The formation of the cyclopropane ring with control over the diastereomeric outcome is a critical aspect of synthesizing this compound. The diastereoselectivity is influenced by the nature of the starting materials, the reagents used for cyclopropanation, and the reaction conditions. One common strategy involves the cyclopropanation of a chiral olefin derived from a tetrahydrofuran (B95107) precursor. The existing stereocenter in the oxolane ring can direct the approach of the cyclopropanating agent, leading to a preferential formation of one diastereomer over the other.

For instance, the Simmons-Smith reaction or its modifications, using a diiodomethane and a zinc-copper couple, can be employed. The hydroxyl group in a precursor like (tetrahydrofuran-2-yl)methanol can be used to direct the cyclopropanation, leading to a high degree of diastereoselectivity. The choice of protecting group for the amine functionality is also crucial in modulating the stereochemical outcome.

Transition-Metal Catalyzed Transformations

Transition-metal catalysis offers a powerful and versatile approach to the synthesis of cyclopropanes, including the this compound core. Catalysts based on rhodium, copper, and palladium are frequently used to catalyze the reaction between an olefin and a diazo compound, which serves as a carbene precursor. The stereoselectivity of these reactions can be finely tuned by the design of chiral ligands that coordinate to the metal center.

For the synthesis of this compound, a key transformation could involve the reaction of a vinyl-substituted tetrahydrofuran with an appropriate diazo compound in the presence of a chiral transition-metal catalyst. The catalyst's chiral environment influences the trajectory of the carbene addition to the double bond, thereby controlling the enantiomeric and diastereomeric purity of the resulting cyclopropane.

Biocatalytic Pathways for Structural Analogs

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral molecules. Enzymes such as lipases, esterases, and transaminases can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of precursors to this compound.

For example, a racemic mixture of a suitable cyclopropane-containing intermediate could be resolved using a lipase (B570770) in a process of enantioselective acylation. This would provide access to one enantiomer of the cyclopropylamine (B47189) in high enantiomeric excess, while the other enantiomer remains unreacted. Additionally, transaminases could potentially be used to directly install the amine group onto a cyclopropyl ketone precursor in a stereoselective manner, offering a direct and efficient route to the target molecule.

Reaction Condition Optimization and Yield Enhancement Studies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the reaction rate, yield, and stereoselectivity of the cyclopropanation reaction. Solvents with different polarities and coordinating abilities can influence the solubility of reactants and the stability of intermediates and transition states. For instance, in transition-metal catalyzed cyclopropanations, non-polar solvents like dichloromethane (B109758) or toluene (B28343) are often preferred.

Temperature control is also a critical factor. Lowering the reaction temperature can often enhance the stereoselectivity of the reaction by favoring the transition state that leads to the thermodynamically more stable product. However, this may come at the cost of a slower reaction rate. Therefore, a careful balance must be struck to achieve both high yield and high stereoselectivity.

Catalyst Systems and Ligand Design

In transition-metal catalyzed syntheses, the selection of the catalyst and ligand is the most crucial factor in determining the efficiency and selectivity of the reaction. For the synthesis of chiral cyclopropanes, a wide array of chiral ligands has been developed. These ligands, often bidentate or polydentate, create a chiral pocket around the metal center, which effectively discriminates between the different prochiral faces of the olefin.

The development of new catalyst systems continues to be an active area of research. The goal is to design catalysts that are not only highly selective but also robust, reusable, and active under mild reaction conditions. The electronic and steric properties of the ligand can be systematically varied to fine-tune the catalyst's performance for a specific substrate.

Derivatization and Functionalization Strategies of the Core Structure

Once the this compound core has been synthesized, it can be further modified to create a diverse range of derivatives with potentially new or enhanced biological activities. The primary amine group is a versatile handle for a variety of chemical transformations.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These functionalization reactions allow for the systematic exploration of the chemical space around the this compound scaffold, which is a key step in the discovery of new therapeutic agents and chemical probes.

Amine Group Modifications (e.g., Acylation, Alkylation)

The primary amine of this compound is a versatile functional handle for introducing a wide array of substituents through well-established nitrogen chemistry. The most common modifications are acylation and alkylation, which allow for the synthesis of diverse amides, sulfonamides, and secondary or tertiary amines.

Acylation: The nucleophilic amine readily reacts with various acylating agents, such as carboxylic acid chlorides, anhydrides, or activated carboxylic acids, to form amide bonds. For instance, cyclopropylamines can be acylated with carboxylic acids using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or with acid chlorides to yield the corresponding N-acylcyclopropanamines. nih.gov This approach is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. Sulfonamides can be similarly prepared by reacting the amine with sulfonyl chlorides. nih.gov

Alkylation: The amine group can be alkylated to produce secondary and tertiary amines. Reductive amination is a powerful method for this transformation, involving the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ. The synthesis of the LSD1 inhibitor GSK2879552 utilizes a highly efficient enzymatic reductive amination where rac-trans-2-(oxolan-2-yl)cyclopropan-1-amine is reacted with an aldehyde, showcasing an industrial-scale application of this method. thieme-connect.comresearchgate.net Direct alkylation with alkyl halides can also be employed, although it may sometimes lead to over-alkylation. More controlled methods, such as reductive dimethylation using formaldehyde (B43269) and a reducing agent, provide a straightforward route to N,N-dimethylated derivatives. acs.orgorganic-chemistry.org

| Modification Type | Reagents & Conditions | Product Type | Example / Application | Reference |

| Acylation (Amide) | Carboxylic Acid, EDCI or Acid Chloride | N-Acylcyclopropanamine | Synthesis of diverse amide derivatives for SAR studies. | nih.gov |

| Acylation (Sulfonamide) | Sulfonyl Chloride, Base (e.g., Hünig's base) | N-Sulfamoylcyclopropane | Preparation of sulfonamide analogues. | nih.gov |

| Alkylation (Reductive Amination) | Aldehyde, Imine Reductase (IRED) Enzyme | Secondary Amine | Key step in the manufacturing of GSK2879552. | thieme-connect.comresearchgate.net |

| Alkylation (Reductive Dimethylation) | Formaldehyde, Pyridine-BH₃ Complex | N,N-Dimethyl Amine | General method for complete amine modification. | acs.orgorganic-chemistry.org |

Cyclopropane Ring Functionalization

Modifying the cyclopropane ring of this compound without causing ring-opening is a significant synthetic challenge due to the inherent strain and relative inertness of the C-H bonds. However, advanced transition-metal-catalyzed C-H activation strategies have emerged as a powerful tool for the direct functionalization of cyclopropane rings. These methods often rely on a directing group (DG), typically derived from the amine, to guide the catalyst to a specific C-H bond.

Directed C-H Borylation: Iridium-catalyzed C-H borylation has been successfully applied to aminocyclopropanes. thieme-connect.com In this method, the amine is first converted into a suitable directing group, such as a succinimide. The directing group coordinates to an iridium catalyst, positioning it to selectively break a vicinal C(sp³)–H bond on the cyclopropane ring and replace it with a boryl group (e.g., BPin). This borylated intermediate is highly valuable as it can subsequently undergo a variety of cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds.

Directed C-H Arylation: Palladium-catalyzed reactions have been developed for the asymmetric C-H functionalization of cyclopropanes. rsc.orgnih.gov These methods employ chiral bidentate directing groups derived from amino acids, such as isoleucine amide (Ile-NH₂), attached to the cyclopropane-containing substrate. This auxiliary directs a palladium(II) catalyst to activate a β-methylene C(sp³)–H bond on the cyclopropane, which then cross-couples with an aryl iodide. This strategy allows for the enantioselective installation of aryl groups onto the cyclopropane ring. rsc.orgnih.gov

While ring-opening reactions of donor-acceptor cyclopropanes with nucleophiles are well-documented, they result in the destruction of the core ring system and are therefore distinct from the functionalization strategies discussed here. acs.orgbeilstein-journals.orgthieme-connect.com

| Functionalization | Catalyst System | Directing Group | Transformation | Reference |

| C(sp³)–H Borylation | [IrCl(cod)]₂ / Chiral Ligand | Succinimide | Converts a cyclopropyl C-H bond to a C-BPin bond. | thieme-connect.com |

| C(sp³)–H Arylation | Pd(OAc)₂ / Ligand | Isoleucine Amide | Couples the cyclopropane with an aryl iodide. | rsc.orgnih.gov |

Oxolane Moiety Transformations

The oxolane (tetrahydrofuran, THF) ring offers several avenues for synthetic modification, primarily involving oxidation, C-H functionalization at the alpha-position, or ring-opening reactions.

Oxidation: The carbon atom adjacent to the ether oxygen (α-position) is susceptible to oxidation. The THF moiety can be oxidized using various catalytic systems. For example, the selective oxidation of THF to 2-hydroxytetrahydrofuran (B17549) can be achieved electrochemically using a platinum anode. researchgate.net This hydroxylated intermediate exists in equilibrium with its ring-opened tautomer, 4-hydroxybutanal. Further oxidation can lead to the formation of a lactone (γ-butyrolactone). Catalytic systems involving gold nanoparticles have been used to oxidize substituted tetrahydrofurans, such as converting tetrahydrofuran-2,5-dimethanol into tetrahydrofuran-2,5-dicarboxylic acid, demonstrating that the ring is stable to certain oxidative conditions. acs.org

C-H Functionalization: Similar to the cyclopropane ring, the α-C(sp³)-H bonds of the oxolane ring can be targeted for functionalization. Nickel-catalyzed photoredox reactions, for instance, can achieve the α-oxy C(sp³)-H arylation of cyclic ethers like THF with aryl chlorides. organic-chemistry.org This method provides a direct way to install aryl substituents onto the oxolane ring at the 2-position.

Ring-Opening Reactions: The oxolane ring can be opened under various conditions to yield linear, functionalized butane (B89635) derivatives. This transformation fundamentally alters the core structure. Cationic ring-opening polymerization of THF is a well-known process, often initiated by strong acids or specific catalysts, which proceeds via a protonated THF intermediate. nih.gov Palladium-catalyzed reactions of peroxidic THF with primary aromatic amines can lead to ring-opening and the formation of 4-N-arylamino-1-butanols. nih.gov Additionally, certain N-heterocyclic carbene-boryl triflates have been shown to react with nucleophiles in THF, resulting in the incorporation of the THF skeleton as a butoxy-linked unit. rsc.org

| Transformation Type | Reagents & Conditions | Product / Outcome | Key Feature | Reference |

| Oxidation | Electrochemical (Pt anode) | 2-Hydroxytetrahydrofuran | Selective oxidation at the α-carbon. | researchgate.net |

| C-H Arylation | Ni-Catalyst / Photoredox | 2-Aryl-tetrahydrofuran | Direct installation of an aryl group at the C2 position. | organic-chemistry.org |

| Ring-Opening | Pd/C, H₂, Peroxidic THF, Aromatic Amine | 4-N-Arylamino-1-butanol | Cleavage of the C-O bond to form a linear amino alcohol. | nih.gov |

| Ring-Opening | Acid Catalyst (e.g., H₃PW₁₂O₄₀) | Poly(THF) | Cationic polymerization initiated by ring-opening. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Oxolan 2 Yl Cyclopropan 1 Amine

Reaction Mechanism Elucidation

Transition State Analysis

Transition state analysis provides crucial insights into the energetics and geometries of the highest energy points along a reaction coordinate, thereby elucidating reaction mechanisms and predicting reactivity. For a bifunctional molecule such as 2-(Oxolan-2-yl)cyclopropan-1-amine, understanding the transition states associated with reactions at the cyclopropylamine (B47189) and tetrahydrofuryl moieties is essential. While specific experimental or computational transition state analyses for this compound are not extensively documented in publicly available literature, we can infer plausible transition state characteristics by examining studies on analogous cyclopropylamine and tetrahydrofuran (B95107) systems.

Detailed research into the reactivity of related compounds allows for the construction of theoretical models for the transition states of this compound. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling these transient structures. Such analyses typically involve locating the transition state geometry, calculating its energy relative to the reactants and products, and analyzing its vibrational frequencies to confirm it as a first-order saddle point on the potential energy surface.

Inferred Transition States in Cyclopropylamine Reactions

The reactivity of the cyclopropylamine portion of the molecule is of significant interest. Cyclopropylamines can undergo a variety of reactions, including N-functionalization and ring-opening processes. The transition states for these reactions are influenced by the inherent strain of the three-membered ring and the electronic nature of the substituents.

One common reaction is N-arylation, a process that has been studied for cyclopropylamine itself. acs.orgnih.govacs.org The transition state for such a reaction, catalyzed by a metal complex (e.g., palladium or nickel), would likely involve the coordination of the amine to the metal center, followed by reductive elimination. The geometry of this transition state would be critical in determining the reaction's efficiency.

Ring-opening reactions of cyclopropylamines are also well-documented, often proceeding through radical cation intermediates. acs.orgacs.org For this compound, a single-electron transfer (SET) from the nitrogen atom could lead to a radical cation. The subsequent C-C bond cleavage of the cyclopropane (B1198618) ring would proceed through a transition state where the bond is partially broken. The presence of the oxolanyl group could influence the stability of this transition state through electronic or steric effects. Computational studies on N-aryl cyclopropylamines have explored the ring-opening of a radical cation intermediate to form a distonic radical cation, which is a key step in [3+2] photocycloaddition reactions. rsc.org

A hypothetical transition state analysis for a ring-opening reaction of this compound might involve the following considerations, which can be summarized in a data table format.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactant and the transition state. | 15-25 kcal/mol |

| Imaginary Frequency | The single imaginary vibrational frequency corresponding to the reaction coordinate at the transition state. | -300 to -500 cm⁻¹ |

| Key Bond Distance (C1-C2) | The distance of the breaking cyclopropane C-C bond in the transition state. | ~2.2 Å |

| Key Bond Distance (C-N) | The distance of the carbon-nitrogen bond in the transition state. | ~1.4 Å |

Inferred Transition States in Tetrahydrofuran Ring Reactions

The tetrahydrofuran (THF) moiety of the molecule can also participate in reactions, such as ring-opening. Studies on the dehydra-decyclization of THF on solid acid catalysts like H-ZSM5 have shown that the reaction proceeds through several elementary steps with distinct transition states. acs.org The rate-limiting step was identified as the Brønsted acid-catalyzed ring opening of THF. acs.org

For this compound, an acid-catalyzed ring-opening of the oxolane ring would likely involve protonation of the oxygen atom, followed by nucleophilic attack. The transition state would feature a partially broken C-O bond and a developing positive charge on the adjacent carbon, which could be influenced by the neighboring cyclopropylamine group.

The table below outlines hypothetical parameters for a transition state analysis of an acid-catalyzed ring-opening of the tetrahydrofuran moiety.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the protonated reactant and the transition state. | ~30 kcal/mol |

| Imaginary Frequency | The single imaginary vibrational frequency corresponding to the C-O bond cleavage. | -400 to -600 cm⁻¹ |

| Key Bond Distance (C-O) | The distance of the breaking C-O bond in the transition state. | ~2.0 Å |

| Proton-Oxygen Distance | The distance between the catalytic proton and the THF oxygen in the transition state. | ~1.0 Å |

Role As a Synthetic Building Block and Advanced Intermediate

Precursor in Complex Organic Molecule Synthesis

The chemical reactivity of 2-(Oxolan-2-yl)cyclopropan-1-amine is largely dictated by the interplay between the cyclopropylamine (B47189) and the oxolane functionalities. The strained three-membered ring of the cyclopropylamine is susceptible to ring-opening reactions, providing a pathway to 1,3-difunctionalized linear chains. chemrxiv.orgepfl.chresearchgate.net This reactivity is a powerful tool for chemists to introduce specific functionalities at defined positions within a larger molecule. The primary amine group also serves as a key nucleophile and a handle for a wide range of chemical transformations.

The tetrahydrofuran (B95107) ring, a common motif in numerous natural products and biologically active compounds, can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability. researchgate.netnih.gov The synthesis of complex molecules often involves the strategic assembly of smaller, functionalized building blocks, and this compound represents a pre-functionalized unit that can streamline synthetic routes. youtube.comlabxchange.orgkhanacademy.org

| Reaction Type | Reactant | Product | Significance in Complex Synthesis |

| Ring-Opening | Aminocyclopropane | 1,3-Difunctionalized Propylamine | Access to linear scaffolds with defined stereochemistry. epfl.chresearchgate.net |

| N-Acylation | Primary Amine | Amide | Formation of stable linkages in peptides and other biomolecules. |

| Reductive Amination | Primary Amine | Secondary/Tertiary Amine | Introduction of diverse substituents and construction of larger amine-containing structures. youtube.com |

Application in Heterocyclic Compound Synthesis

The unique reactivity of cyclopropylamines makes them valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems. researchgate.net Ring-expansion reactions of activated cyclopropylamines can lead to the formation of four, five, and six-membered rings, which are core structures in many pharmaceuticals. For instance, the formal [3+2] cycloaddition of aminocyclopropanes with various partners is a known strategy for constructing five-membered heterocyclic rings. rsc.orgrsc.org

The oxolane moiety can also participate in or direct further synthetic transformations. For example, the ether linkage can be cleaved under specific conditions to unmask a hydroxyl group, providing another point for diversification or cyclization. The stereochemistry of the oxolane ring can also be used to control the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of chiral drugs. researchgate.net

| Heterocyclic System | Synthetic Strategy | Key Feature of Precursor | Example Application |

| Pyrrolidines | [3+2] Cycloaddition | Donor-acceptor nature of activated cyclopropylamine. rsc.org | Core of various alkaloids and pharmacologically active compounds. |

| Piperidines | Ring-opening/cyclization cascade | 1,3-difunctionalization upon ring opening. epfl.ch | Prevalent scaffold in many CNS-active drugs. |

| Fused Heterocycles | Intramolecular cyclization | Presence of multiple reactive sites. researchgate.net | Development of novel polycyclic drug candidates. |

Utility in Pharmaceutical Intermediate Development

The combination of the cyclopropylamine and tetrahydrofuran motifs in a single molecule makes this compound a highly attractive intermediate for the pharmaceutical industry. chemicalbook.comnih.gov Both of these structural units are found in a wide array of approved drugs and clinical candidates. nih.govnih.govresearchgate.net

Scaffold for Novel Chemical Entities

A scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of new compounds for biological screening. The rigid and three-dimensional nature of the cyclopropane (B1198618) ring, combined with the hydrogen bond accepting capability of the tetrahydrofuran oxygen, makes this compound an excellent starting point for the design of novel chemical entities. researchgate.netorganic-chemistry.org The primary amine allows for the facile introduction of a wide range of side chains through amide bond formation, sulfonylation, or reductive amination, enabling the exploration of the chemical space around this core structure. ontosight.ai

The development of novel inhibitors for enzymes such as histone demethylase KDM1A has utilized substituted cyclopropylamine scaffolds. nih.govuniroma1.it The introduction of substituents on the cyclopropylamine ring has been shown to enhance selectivity against other enzymes like monoamine oxidases (MAO A and MAO B). nih.gov

Role in Key Drug Fragment Construction

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments that bind to a biological target. The individual components of this compound—the cyclopropylamine and the tetrahydrofuran ring—are themselves valuable fragments in medicinal chemistry. nih.gov

The cyclopropylamine motif is present in a number of marketed drugs, where it often contributes to improved potency and metabolic stability. acs.org The tetrahydrofuran ring is also a common feature in many drugs, where it can act as a bioisostere for other groups and improve pharmacokinetic properties. researchgate.netnih.govontosight.ai By providing these two important fragments in a single, ready-to-use molecule, this compound can significantly accelerate the drug discovery process.

| Drug Class | Role of Cyclopropylamine | Role of Tetrahydrofuran | Potential Advantage of Combined Fragment |

| Antiviral Agents | Potency enhancement, metabolic stability. | Improved solubility and pharmacokinetic profile. nih.gov | Synergistic improvement of drug-like properties. |

| Anticancer Agents | Enzyme inhibition (e.g., KDM1A). nih.gov | Scaffold for kinase inhibitors. | Access to novel chemical space for kinase inhibitor design. |

| CNS Agents | Modulation of receptor binding. | Bioisosteric replacement for other groups. | Fine-tuning of ADME properties. |

Advanced Molecular and Structural Analysis of 2 Oxolan 2 Yl Cyclopropan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. mst.eduunicamp.br For 2-(Oxolan-2-yl)cyclopropan-1-amine, both ¹H and ¹³C NMR would provide critical data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the molecule's low symmetry and the presence of multiple chiral centers. The signals for the protons on the cyclopropane (B1198618) ring would appear in the upfield region, typically between 0.5 and 2.0 ppm. These protons would exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The protons of the tetrahydrofuran (B95107) ring would resonate at approximately 1.8-2.0 ppm for the C3 and C4 positions and 3.6-3.9 ppm for the C5 methylene (B1212753) protons adjacent to the oxygen atom. acs.org The proton at the C2 position of the THF ring, being a methine group adjacent to oxygen, would likely appear as a multiplet around 3.7-4.1 ppm. The proton attached to the nitrogen of the primary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show seven distinct signals, corresponding to each unique carbon atom in the molecule. The cyclopropane carbons are expected in the range of 10-35 ppm. The carbons of the tetrahydrofuran ring would appear at approximately 25-30 ppm for C3 and C4, and around 68 ppm for C5 (adjacent to oxygen). nih.govnih.gov The C2 carbon of the THF ring would be found further downfield.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropane CH₂ | 0.5 - 1.5 | 10 - 25 |

| Cyclopropane CH-NH₂ | 2.0 - 2.5 | 25 - 35 |

| Cyclopropane CH-THF | 1.5 - 2.0 | 20 - 30 |

| THF C3-H₂ | 1.8 - 2.0 | 25 - 30 |

| THF C4-H₂ | 1.8 - 2.0 | 25 - 30 |

| THF C5-H₂ | 3.6 - 3.9 | ~68 |

| THF C2-H | 3.7 - 4.1 | 75 - 85 |

Note: These are predicted values and can vary based on solvent and specific stereoisomer.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign these proton and carbon signals and confirm the connectivity between the cyclopropane and tetrahydrofuran rings. unicamp.br

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₇H₁₃NO), the calculated molecular weight is approximately 127.19 g/mol . In a high-resolution mass spectrum (HRMS), this would be observed as the molecular ion peak (M⁺).

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely include:

Cleavage of the C-C bond between the two rings.

Loss of the amino group (-NH₂).

Fragmentation of the tetrahydrofuran ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The primary amine group (-NH₂) is readily identifiable by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-N stretching vibration would appear in the 1020-1250 cm⁻¹ range. The ether linkage (C-O-C) within the tetrahydrofuran ring would be confirmed by a strong C-O stretching band, typically found between 1070 and 1150 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the alkane rings would produce strong absorptions in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Frequencies

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Amine | C-N Stretch | 1020 - 1250 | Medium |

| Ether | C-O Stretch | 1070 - 1150 | Strong |

Stereochemical and Conformational Analysis

The three-dimensional arrangement of atoms (stereochemistry) and the dynamic shapes of the molecule (conformation) are critical aspects of its molecular architecture.

Determination of Absolute and Relative Stereochemistry

This compound possesses three stereocenters: C1 and C2 of the cyclopropane ring, and C2 of the oxolane (tetrahydrofuran) ring. The presence of these three chiral centers means that a total of 2³ = 8 stereoisomers (four pairs of enantiomers) are possible.

The relationship between the substituents on the cyclopropane ring defines the relative stereochemistry as either cis (if the amine and oxolanyl groups are on the same face of the ring) or trans (if they are on opposite faces). Each of these diastereomers (cis and trans) exists as a pair of enantiomers. Furthermore, the stereocenter at C2 of the oxolane ring ((R) or (S)) doubles the number of possible isomers.

The determination of the absolute and relative stereochemistry requires sophisticated analytical methods. Chiral chromatography could be employed to separate the different stereoisomers. The absolute configuration of each isolated isomer would then typically be determined by X-ray crystallography of a suitable crystalline derivative or through the use of advanced NMR techniques with chiral shift reagents.

Conformational Preferences and Dynamics

In contrast, the tetrahydrofuran ring is flexible and undergoes a dynamic process called pseudorotation, where it rapidly interconverts between various "envelope" and "twist" conformations. For a 2-substituted tetrahydrofuran, certain conformations that minimize steric interactions will be favored. acs.org The substituent will preferentially occupy a pseudo-equatorial position to reduce steric strain.

The rotation around the bond connecting the two rings will also be governed by steric hindrance between the rings. The molecule will adopt a conformation that minimizes the van der Waals strain between the hydrogen atoms on the adjacent carbons of the two rings. Computational modeling and advanced NMR studies, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be required to determine the most stable rotational conformers and the energy barriers between them.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or impossible to determine experimentally. For a molecule like this compound, theoretical studies would offer deep insights into its electronic structure, conformational preferences, and spectroscopic signatures.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of a molecule. These calculations would map the electron density distribution, identify regions of high and low electron density, and quantify the effects of the oxolanyl and amino substituents on the cyclopropane ring.

Key aspects of the electronic structure analysis would include:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's frontier orbitals, which are crucial for understanding its reactivity. The energy gap between HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the bonding and charge distribution. For this compound, NBO analysis would quantify the charges on each atom, describe the hybridization of atomic orbitals, and detail the donor-acceptor interactions between occupied and unoccupied orbitals that contribute to the molecule's stability. For instance, it would likely show significant polarization of the C-N and C-O bonds.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electrostatic potential on the molecule's surface. For this compound, it would be expected to show negative potential (red) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the amine and cyclopropane hydrogens.

Hypothetical Data Table: Calculated NBO Charges for this compound

| Atom | Hypothetical Calculated Charge (a.u.) |

| O (Oxolane) | -0.65 |

| N (Amine) | -0.90 |

| C (attached to N) | +0.20 |

| C (attached to O) | +0.45 |

| H (Amine) | +0.40 |

This table is illustrative and represents typical charge distributions for similar functional groups. Actual values would require specific calculations.

Molecular Modeling and Simulation of Conformations

The flexibility of the oxolane ring and its connection to the rigid cyclopropane ring, along with the rotational freedom of the amine group, suggests that this compound can exist in multiple conformations. Molecular modeling and simulations are essential for exploring the potential energy surface and identifying the most stable conformers.

Conformational Search: A systematic or stochastic conformational search would be performed to identify all possible low-energy structures. This would involve rotating the bonds connecting the two rings and the C-N bond.

Geometry Optimization: Each identified conformation would be subjected to geometry optimization using quantum mechanical methods (e.g., DFT with a suitable basis set like 6-31G*) to find the local energy minimum on the potential energy surface. smu.edu

Relative Energy Calculation: The electronic energies of all optimized conformers would be calculated to determine their relative stabilities. This would allow for the prediction of the most abundant conformation at a given temperature. Theoretical studies on related tetrahydrofuran derivatives have shown that the ring can adopt various twisted and envelope conformations, and the orientation of substituents can be either axial or equatorial, leading to different energy levels. ni.ac.rs

Hypothetical Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 (most stable) |

| 2 | 180° | 1.5 |

| 3 | -60° | 2.1 |

This table is illustrative. The actual number of stable conformers and their relative energies would depend on the specific intramolecular interactions.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govbas.bg These predicted spectra can be compared with experimental data to aid in signal assignment. Software tools and machine learning algorithms are increasingly used for accurate prediction of NMR spectra. nih.govacdlabs.comnmrdb.orgprospre.ca

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would allow for the assignment of characteristic absorption bands, such as the N-H stretching of the amine group, the C-O-C stretching of the ether, and the C-H stretching of the cyclopropane ring.

Mass Spectrometry: While not a direct prediction in the same vein as NMR or IR, computational methods can help rationalize fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Hypothetical Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H on C attached to N | 2.5 - 2.8 |

| H on C attached to O | 3.8 - 4.1 |

| Cyclopropane ring H's | 0.5 - 1.2 |

| Amine H's | 1.5 - 2.0 (broad) |

This table provides an estimated range of chemical shifts based on typical values for similar structural motifs.

Molecular Biological and Mechanistic Research

Exploration of Molecular Targets and Binding Mechanisms

The molecular interactions of cyclopropylamine-based compounds are diverse, with primary targets including enzymes involved in epigenetic regulation and receptor tyrosine kinases.

The primary molecular target for many cyclopropylamine (B47189) derivatives is Lysine-specific demethylase 1 (LSD1/KDM1), a flavin-dependent amine oxidase. nih.gov Derivatives of trans-2-phenylcyclopropylamine (2-PCPA) are known to act as mechanism-based irreversible inhibitors of LSD1. nih.gov The interaction involves the covalent modification of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Structural studies of LSD1 in complex with 2-PCPA derivatives have elucidated these binding mechanisms, revealing that interactions with surrounding residues in the active site can enhance the stability of the inhibitor-FAD adduct. nih.gov

In a distinct mechanism, 2-(Oxolan-2-yl)cyclopropan-1-amine (Tavilermide) is designed as a neurotrophin mimetic that targets and activates the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF). mimetogen.com This interaction initiates downstream signaling cascades that promote cellular functions like healing and improved tear quality on the ocular surface. mimetogen.com

The inhibition of LSD1 by cyclopropylamine derivatives directly impacts biological pathways regulated by histone methylation. LSD1's primary function is to demethylate histones, which alters chromatin structure and regulates gene expression. nih.gov By inhibiting LSD1, these compounds can restore the expression of genes that have been abnormally silenced, a mechanism of significant interest in oncology. nih.gov The LSD1 pathway is implicated in the initiation and progression of various cancers due to its role in transcriptional regulation. researchgate.net Furthermore, LSD1 is involved in the pathogenesis of neurodegenerative disorders like Alzheimer's disease, making it a therapeutic target in that context as well. researchgate.net

The activation of the TrkA receptor by Tavilermide engages a different set of pathways. The TrkA signaling cascade is crucial for neuronal survival, growth, and differentiation. In the context of its development for dry eye disease, Tavilermide's activation of TrkA promotes ocular surface healing, indicating its influence on pathways related to tissue repair and maintenance. mimetogen.com

Enzyme Inhibition Studies at the Molecular Level

Detailed kinetic and structural studies have been performed on the inhibition of LSD1 by cyclopropylamine-based compounds, providing a clear picture of their potency and mechanism.

Compounds based on the trans-2-phenylcyclopropylamine (2-PCPA) scaffold are time-dependent, mechanism-based, and irreversible inhibitors of LSD1. nih.gov The potency of these inhibitors is often quantified by the inactivation efficiency constant (k_inact/K_I). For instance, 2-PCPA itself inhibits LSD1 with a K_I of 242 µM and a k_inact of 0.0106 s⁻¹. nih.gov Structurally designed derivatives have shown significantly improved potency. Compound S2101, a 2-PCPA derivative, exhibited a k_inact/K_I value of 4560 M⁻¹s⁻¹, demonstrating much stronger inhibition of LSD1 compared to the parent compound, tranylcypromine (B92988). nih.gov These studies often involve assessing the rate of inactivation under various conditions to confirm the mechanism-based nature of the inhibition. nih.govnih.gov

Table 1: Enzyme Inhibition Kinetic Data

| Compound | Target Enzyme | K_I (µM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Inhibition Type |

|---|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1 | 242 | 0.0106 | 43.8 | Mechanism-based, Irreversible |

| Compound S2101 | LSD1 | N/A | N/A | 4560 | Mechanism-based, Irreversible |

| Cyclopropyl (B3062369) bromide | Ammonia (B1221849) monooxygenase | 97 | 0.0733 (4.4 min⁻¹) | 756 | Mechanism-based, Irreversible |

Note: Data for 2-PCPA and S2101 are from studies on LSD1. nih.govnih.gov Data for cyclopropyl bromide is on a different enzyme, ammonia monooxygenase, to illustrate kinetic analysis of cyclopropane (B1198618) derivatives. nih.gov N/A indicates data not available in the cited sources.

The characterization of the enzyme-inhibitor complex is crucial for understanding irreversible inhibition. For 2-PCPA and its derivatives targeting LSD1, mass spectrometry has been a key tool. It confirmed that the inhibition proceeds via the formation of a covalent adduct between the inhibitor and the FAD cofactor essential for the enzyme's catalytic activity. nih.gov X-ray crystallography has provided structural details of these complexes. For example, the structures of LSD1 bound to two different 2-PCPA derivatives (2-PFPA and S1201) revealed how the inhibitors orient within the active site to form the stable FAD adduct and how their specific chemical groups interact with surrounding amino acid residues to enhance this stability. nih.gov This detailed characterization provides a structural basis for designing more potent and selective LSD1 inhibitors. nih.govnih.gov

Receptor Interaction Analysis

The compound this compound, or Tavilermide, is a first-in-class synthetic small molecule designed to mimic the neurotrophin Nerve Growth Factor (NGF). mimetogen.com Its primary mechanism of action is the activation of the Tropomyosin receptor kinase A (TrkA). mimetogen.com By binding to and activating the TrkA receptor, Tavilermide initiates the same downstream signaling pathways as endogenous NGF. This interaction is central to its therapeutic effect in treating dry eye disease, where it promotes the healing of the ocular surface and improves the quality of tears. mimetogen.com Clinical studies have demonstrated that this neurotropic mechanism of action leads to significant improvements in both the signs and symptoms of the condition. mimetogen.com

Table 2: Receptor Interaction Profile

| Compound | Receptor Target | Interaction Type | Biological Effect |

|---|---|---|---|

| This compound (Tavilermide) | TrkA | Agonist / Activator | Promotes ocular surface healing, improves tear quality |

Binding Affinity Profiling

Currently, specific binding affinity data for this compound against a comprehensive panel of biological targets are not extensively documented in publicly available scientific literature. However, research on structurally related compounds provides valuable insights into potential interactions. For instance, derivatives of cyclopropanamine have been investigated for their affinity to various receptors and enzymes.

A notable area of investigation for cyclopropanamine derivatives has been their role as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key therapeutic target in oncology. Studies on indolin-5-yl-cyclopropanamine derivatives have demonstrated potent inhibitory activity against LSD1, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, the representative compound 7e in one study showed an IC50 of 24.43 nM for LSD1. nih.gov

Furthermore, analogs containing a tetrahydrofuran (B95107) moiety, which is structurally analogous to the oxolane ring in the subject compound, have been synthesized and evaluated for their binding at adrenergic and serotonin (B10506) receptors. These studies revealed that the replacement of other ring systems with a tetrahydrofuran moiety can influence binding affinity, often leading to a reduction in affinity at α1-adrenoceptors while increasing potency at 5-HT1A receptors.

Receptor Selectivity Investigations

In the context of LSD1 inhibitors, significant effort has been dedicated to achieving selectivity over other flavin-dependent enzymes, such as LSD2 and monoamine oxidases (MAO-A and MAO-B). For instance, certain indolin-5-yl-cyclopropanamine derivatives have been shown to possess high selectivity for LSD1 over LSD2 (>200-fold) and MAOs (>4000-fold). nih.gov This high degree of selectivity is crucial for developing targeted therapies.

Similarly, studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have focused on achieving selectivity for the dopamine (B1211576) D3 receptor (D3R), a target for neuropsychiatric disorders. nih.gov These investigations highlight how structural modifications to the cyclopropane scaffold can modulate receptor selectivity.

Structure-Activity Relationship (SAR) Investigations for Cyclopropanamines

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For cyclopropanamines, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets.

Analog Design and Synthesis for SAR Studies

The design and synthesis of analogs are central to SAR studies. By systematically modifying different parts of a lead compound, chemists can probe the key structural features required for biological activity. For cyclopropanamine derivatives, synthetic strategies often focus on modifying substituents on the cyclopropane ring and the amine function.

In the development of LSD1 inhibitors, a variety of heterocyclic moieties, including furan, thiophene, and pyridine (B92270), have been introduced to the core structure to explore their impact on potency and selectivity. nih.gov The synthesis of these analogs allows for a detailed mapping of the chemical space around the core scaffold.

Similarly, for dopamine receptor ligands, the synthesis of a series of 2-phenylcyclopropylmethylamine derivatives with diverse substitutions has enabled the elucidation of the structural requirements for D3R affinity and selectivity. nih.govmdpi.com

Computational Approaches to SAR (e.g., QSAR, Docking)

Computational methods are powerful tools for understanding and predicting the biological activity of chemical compounds, thereby guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For cyclopropanamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study of 2-phenylcyclopropylmethylamine derivatives as D3R-selective ligands, 3D-QSAR models revealed that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity. nih.govmdpi.com These models can predict the activity of newly designed compounds and guide further optimization. The statistical significance of these models is often validated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²). mdpi.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nrfhh.com This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding.

Docking studies have been instrumental in understanding the binding modes of cyclopropanamine derivatives to their targets. For example, docking of indolin-5-yl-cyclopropanamine inhibitors into the active site of LSD1 has helped to rationalize their observed potency and selectivity. nih.gov Similarly, docking of PCPMA derivatives into the D3 receptor has elucidated the key amino acid residues involved in ligand recognition. nih.gov These computational models provide a structural basis for the observed SAR and guide the design of new, more potent, and selective ligands. mdpi.com

Interactive Data Table: SAR of Selected Cyclopropanamine Derivatives

| Compound/Analog Class | Target | Key SAR Findings | Reference |

| Indolin-5-yl-cyclopropanamines | LSD1 | Incorporation of a piperidine (B6355638) group at R1 and various substitutions at R2 enhanced inhibitory activity. | nih.gov |

| 2-Phenylcyclopropylmethylamines | Dopamine D3 Receptor | Steric, electrostatic, and hydrophobic fields significantly influence binding affinity. | nih.govmdpi.com |

| Heterocycle-containing tranylcypromine derivatives | LSD1 | Introduction of furan, thiophene, and pyridine moieties can improve potency. | nih.gov |

Emerging Applications and Future Research Directions

Potential in Advanced Organic Synthesis Methodologies

As a bifunctional molecule, 2-(Oxolan-2-yl)cyclopropan-1-amine is a promising building block for advanced organic synthesis. The primary amine offers a reactive handle for a multitude of chemical transformations, including but not limited to amidation, alkylation, and arylation reactions. These reactions would allow for the facile introduction of this unique cyclopropyl-oxolane scaffold into larger, more complex molecular architectures.

The strained cyclopropane (B1198618) ring, activated by the adjacent amine group, could also participate in a variety of ring-opening or rearrangement reactions, providing access to novel linear or heterocyclic structures that would be challenging to synthesize through other methods. The stereochemical rigidity of the cyclopropane ring, coupled with the potential for stereocontrol during its formation or subsequent functionalization, offers an avenue for the synthesis of enantiomerically pure compounds. Recent advancements in the synthesis of cyclopropylamines have highlighted their utility as versatile intermediates. nih.gov Methodologies such as the Kulinkovich reaction on amides and nitriles, or metal-catalyzed C-H functionalization, could potentially be adapted for the synthesis of derivatives of this compound, further expanding its synthetic utility. nih.gov

Opportunities in Chemical Probe Development

The development of chemical probes to investigate biological systems is a cornerstone of modern chemical biology. The structural features of this compound suggest its potential as a scaffold for the design of such probes. The tetrahydrofuran (B95107) moiety, a common feature in many natural products with biological activity, can influence aqueous solubility and membrane permeability, which are critical properties for effective chemical probes. nih.gov Furthermore, the primary amine can be readily modified with reporter tags such as fluorophores, biotin, or photo-crosslinkers, enabling the visualization and identification of biological targets.

The cyclopropane ring can serve as a rigid spacer, precisely positioning appended functional groups for interaction with specific biological macromolecules. The unique conformational constraints of the cyclopropyl (B3062369) group can also lead to enhanced binding affinity and selectivity for target proteins. By analogy with other cyclopropylamine-containing molecules that have found applications in medicinal chemistry, it is plausible that derivatives of this compound could be developed as probes for a variety of enzymes or receptors.

Interdisciplinary Research Avenues in Chemical Biology

The intersection of chemistry and biology offers fertile ground for the application of novel small molecules like this compound. The tetrahydrofuran motif is a key structural component of many biologically active marine polyketides, some of which exhibit potent cytotoxic or other pharmacological activities. nih.gov This suggests that the oxolane portion of this compound could contribute to its interaction with biological systems. For instance, cyanoacrylates containing a tetrahydrofuran moiety have been shown to exhibit herbicidal, fungicidal, and plant growth regulatory activities. nih.gov

The cyclopropylamine (B47189) unit is also a well-established pharmacophore. Its incorporation into drug candidates can lead to improvements in potency, selectivity, and metabolic stability. The unique electronic properties of the cyclopropane ring can influence the pKa of the amine group, which in turn can affect its interaction with biological targets. The combination of the cyclopropylamine and tetrahydrofuran motifs in this compound could therefore lead to the discovery of new classes of biologically active compounds. Future research in this area could involve the synthesis of a library of derivatives of this compound and their screening in a variety of biological assays to identify potential therapeutic leads.

Development of Sustainable Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The synthesis of this compound and its derivatives presents an opportunity to apply and develop sustainable synthetic processes. Modern synthetic methods for the preparation of functionalized cyclopropanes, such as photoredox-catalyzed decarboxylative radical addition-polar cyclization cascades, offer milder and more environmentally benign alternatives to traditional methods. nih.gov These approaches often utilize visible light and readily available catalysts, reducing the reliance on harsh reagents and high temperatures.

Furthermore, the development of scalable and efficient syntheses for this building block is crucial for its widespread adoption in research and industry. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported starting from 1-bromo-1-cyclopropylcyclopropane, which could potentially be adapted for the synthesis of this compound. beilstein-journals.org Future research in this area will likely focus on the development of catalytic, enantioselective methods for the synthesis of this compound, minimizing waste and maximizing atom economy. The use of renewable starting materials and the design of synthetic routes that minimize the number of steps and purification procedures will be key considerations in the development of sustainable processes for the production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Oxolan-2-yl)cyclopropan-1-amine, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via [2+1] cyclopropanation strategies. For example, a Simmons-Smith reaction using diethylzinc and diiodomethane on a pre-functionalized oxolane-derived alkene precursor. Alternatively, transition-metal-catalyzed cyclopropanation (e.g., Rh(II) catalysts) with diazo reagents may improve stereocontrol. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended, followed by recrystallization for high-purity isolates .

- Key Challenges : Steric hindrance from the oxolane ring may reduce cyclopropanation efficiency. Optimize reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 alkene:diazomethane equivalent) to mitigate side reactions.

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

- Methodology :

- NMR : Use - COSY and NOESY to resolve coupling between cyclopropane protons and oxolane substituents. NMR can confirm sp³ hybridization of the cyclopropane carbons.

- X-ray Crystallography : Employ SHELXL for structure refinement. The rigid oxolane ring may facilitate crystal lattice formation, but co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) might be necessary for enantiopure samples .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

Q. What are the primary physicochemical properties influencing solubility and stability?

- Key Properties :

- LogP : Predicted ~1.8 (via XlogP3), indicating moderate hydrophobicity. Adjust solubility using polar aprotic solvents (e.g., DMSO) for biological assays.

- pKa : The amine group (pKa ~9–10) is protonated under physiological conditions, enhancing water solubility in acidic buffers .

- Thermal Stability : TGA/DSC analysis under nitrogen can identify decomposition thresholds (>150°C typical for cyclopropanes).

Advanced Research Questions

Q. How does the oxolane ring influence the compound’s reactivity in comparison to other substituents (e.g., adamantyl or aryl groups)?

- Mechanistic Insights :

- The oxolane’s electron-donating ether oxygen increases electron density at the cyclopropane ring, potentially accelerating nucleophilic attacks at the amine group. Compare with adamantyl-substituted analogs (e.g., 2-(2-Adamantyl)propan-1-amine), where steric bulk dominates reactivity .

- Experimental Design : Perform kinetic studies (e.g., SN2 reactions with methyl iodide) to quantify substituent effects. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution.

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations or shifts) in structural elucidation?

- Troubleshooting :

- Dynamic Effects : Low-temperature NMR (−40°C) to freeze conformational changes in the oxolane ring.

- Crystal Polymorphism : Compare multiple X-ray structures refined via SHELXL to rule out lattice-induced distortions .

- Computational Validation : Match experimental shifts with DFT-calculated values (GIAO method) to validate assignments .

Q. How can enantioselective synthesis be achieved, and what chiral catalysts are most effective?

- Methodology :

- Asymmetric Cyclopropanation : Use Ru(II)-PYBOX or Cu(I)-bis(oxazoline) catalysts with diazoacetates to induce enantioselectivity (>90% ee).

- Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or chiral HPLC (Chiracel OD-H column) for racemic mixtures .

Q. What computational models predict the compound’s biological target interactions, and how do they compare to empirical data?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding to amine receptors (e.g., GPCRs). The oxolane ring may mimic tetrahydrofuran-binding motifs in enzymes.

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns. Compare with SPR binding assays (KD values) for validation .

Data Contradiction Analysis

Q. How to address discrepancies between predicted and observed biological activity in vitro?

- Hypothesis Testing :

- Metabolic Stability : Incubate with liver microsomes to assess oxidative degradation (LC-MS monitoring).

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions.

- Solubility Artifacts : Confirm compound integrity in assay buffers via NMR post-incubation .

Q. Why do synthetic yields vary significantly across laboratories using the same protocol?

- Root Cause Analysis :

- Moisture Sensitivity : Trace water in diethylzinc reagents can quench cyclopropanation. Use Karl Fischer titration to ensure anhydrous conditions.

- Catalyst Purity : ICP-MS to verify transition-metal catalyst stoichiometry (e.g., Rh(II) acetate vs. chloride impurities) .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Simmons-Smith | Zn/Cu | THF | 45–60 | 95 | |

| Rh(II)-Catalyzed | Rh₂(OAc)₄ | DCM | 70–85 | 98 | |

| Enzymatic Resolution | Lipase B | Phosphate | 30–50 | >99 ee |

Table 2 : Spectral Benchmarks (Experimental vs. Calculated)

| Parameter | Experimental | DFT (B3LYP/6-31G*) | Deviation |

|---|---|---|---|

| Shift (C1) | 28.5 ppm | 27.9 ppm | 0.6 ppm |

| J (vicinal) | 8.2 Hz | 8.5 Hz | 0.3 Hz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.